(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol
Description
"(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol" is a synthetic oxazolo-oxazole derivative characterized by two para-tolyl (4-methylphenyl) substituents at positions 3 and 5 of the fused heterocyclic core. These compounds are of interest due to their neuroprotective effects, microtubule interactions, and blood-brain barrier (BBB) permeability .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3 |
InChI Key |
ZTDOUYKICCDXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dihydroxy compound, the reaction with an amine and subsequent cyclization can yield the desired oxazole derivative. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA), with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler, hydrogenated forms of the compound.
Scientific Research Applications
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL involves its interaction with specific molecular targets. The compound’s oxazole core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol" with analogs based on substituent variations, stereochemistry, and biological activity.
Substituent Effects on Physicochemical Properties
Notes:
- ⁺ Predicted higher BBB permeability for the p-tolyl variant due to increased lipophilicity compared to the 4-fluorophenyl analog.
- ⁺⁺ GS-164 (a racemic precursor to compound 1 ) showed moderate brain penetration but lower efficacy than the resolved (3R,5S,7as)-isomer .
Neuroprotective Activity
The 4-fluorophenyl analog (1 ) demonstrated robust neuroprotection in primary neuronal cultures:
- 50% increase in survival against β-amyloid (Aβ) toxicity at 5 nM .
- Significant protection against oxidative stressors (H₂O₂, paraquat) and apoptosis inducers (staurosporine, thapsigargin) .
- Steric effects : Methyl groups could hinder microtubule binding compared to smaller fluorine atoms.
- Metabolic stability : Increased lipophilicity may enhance metabolic clearance, reducing efficacy .
Microtubule Interactions
The p-tolyl variant’s microtubule interactions are hypothesized to be weaker than 1 due to reduced electronic interactions (methyl vs. fluorine).
Key Research Findings and Implications
Substituent-Driven BBB Penetration : Fluorophenyl and p-tolyl groups enhance passive diffusion across the BBB compared to phenyl analogs, but excessive lipophilicity (e.g., p-tolyl) may reduce solubility .
Stereochemical Purity : The (3R,5S,7as)-configuration is essential for activity, highlighting the need for precise synthesis in analogs like the p-tolyl variant .
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